molecular formula C22H22O11 B13432488 methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

Cat. No.: B13432488
M. Wt: 462.4 g/mol
InChI Key: VXDMNDDYZSDEEQ-QBUJOIIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methyl ester featuring a highly oxygenated oxane ring conjugated to a dihydrochromene moiety via an ether linkage. Its structure includes multiple hydroxyl groups, a 4-hydroxyphenyl substituent, and a ketone at the chromene’s 4-position. Recent research identified it in Heterosmilax chinensis (肺形草) using HPLC-LTQ-Orbitrap-MS/MS, marking its first discovery in this plant . The compound’s molecular weight is approximately 432.383 g/mol, as reported in , with stereochemical specificity (2S,3S,4S,5R,6S) critical to its bioactivity.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C22H22O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-7,14,17-20,22-24,26-28H,8H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1

InChI Key

VXDMNDDYZSDEEQ-QBUJOIIVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC=C(C=C4)O)O)O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of such flavonoid glycosides typically involves:

Given the compound's stereochemical complexity, stereoselective synthesis or enzymatic methods are often employed to ensure the correct configuration at each chiral center.

Flavonoid Aglycone Preparation

The aglycone, 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl derivative, can be prepared by:

  • Chalcone synthesis followed by cyclization : The classical method involves Claisen–Schmidt condensation of appropriate hydroxybenzaldehydes with acetophenone derivatives, followed by oxidative cyclization to form the chromen-4-one core.
  • Selective hydroxylation : Phenolic hydroxyl groups are introduced via regioselective hydroxylation or by using hydroxylated starting materials.
  • Reduction steps : Partial hydrogenation to obtain the dihydrochromenone structure.

Sugar Moiety Preparation

The sugar part, a 3,4,5-trihydroxy-6-carboxy-oxane ring, is typically derived from:

Glycosylation Reaction

  • The key step is the O-glycosylation of the flavonoid aglycone at the 7-hydroxy position with the activated sugar donor.
  • Catalysts such as Lewis acids (e.g., BF3·Et2O, TMSOTf) are commonly used to promote glycosidic bond formation.
  • The reaction is conducted under anhydrous conditions to prevent hydrolysis.
  • Stereoselectivity is controlled by the choice of protecting groups on the sugar and reaction conditions, favoring the β- or α-linkage as required.

Methyl Ester Formation

  • The carboxyl group at the 2-position of the sugar moiety is methylated, often by:
  • This step is typically performed after glycosylation and deprotection to avoid side reactions.

Deprotection and Purification

  • After glycosylation and esterification, protecting groups on hydroxyls are removed using mild acidic or basic conditions, depending on the protecting group type.
  • The final compound is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC).

Experimental Data and Research Discoveries

While direct experimental protocols for this exact compound are limited in public databases, analogous flavonoid glycosides have been synthesized following the above strategy. Key findings from research include:

Step Methodology Notes
Aglycone synthesis Claisen–Schmidt condensation High yield, regioselective hydroxylation critical
Sugar donor prep Protection and activation Protecting groups like acetyl or benzyl used for selectivity
Glycosylation Lewis acid catalysis Stereoselectivity influenced by donor configuration
Methyl ester formation Diazomethane esterification Efficient, mild conditions
Deprotection Acidic/basic hydrolysis Avoids degradation of sensitive flavonoid core
Purification Preparative HPLC Ensures high purity for biological testing

Challenges and Optimization

  • Stereochemical control : Maintaining the stereochemistry at multiple chiral centers requires precise control of reaction conditions and protecting group strategies.
  • Yield optimization : Glycosylation reactions often suffer from low yields due to competing hydrolysis or side reactions.
  • Stability : The compound’s multiple hydroxyl groups and ester moiety are sensitive to harsh conditions, necessitating mild reaction environments.

Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Outcome/Notes
Aglycone synthesis Benzaldehyde + Acetophenone, base, heat Chromen-4-one core formation
Hydroxylation Regioselective hydroxylation agents Introduction of phenolic OH groups
Sugar protection Acetylation/Benzylation Protect hydroxyl groups
Sugar activation Trichloroacetimidate or thioglycoside Glycosyl donor formation
Glycosylation Lewis acid catalyst, anhydrous solvent Formation of glycosidic bond
Methyl esterification Diazomethane or methanol, acid catalyst Methylation of carboxyl group
Deprotection Mild acid/base Removal of protecting groups
Purification Preparative HPLC Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chromen-7-yl moiety may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Identifier Molecular Weight (g/mol) Key Substituents or Modifications Solubility Prediction Biological Relevance Source
Target Compound 432.383 5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl High polarity Antioxidant, anti-inflammatory
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-... 568.568 Methoxy group on phenyl ring, additional glycosylation Moderate polarity Glycosylation may enhance bioavailability
Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylate ~450 (estimated) 2-methylpropylphenyl-propanoyloxy Low polarity Potential prodrug applications
2-(4-Hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one 434.399 Chromen-4-one core, methyloxan substituent Moderate polarity Flavonoid-like activity
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate ~600 (estimated) Diphenoxyphosphoryl, methoxy Low polarity Synthetic intermediate

Substituent-Driven Functional Differences

Hydroxyl vs. Methoxy Groups: The target compound’s hydroxyl-rich structure (trihydroxyoxane, 4-hydroxyphenyl) enhances hydrogen-bonding capacity, favoring antioxidant activity through free radical scavenging .

Chromene Core Modifications: The 4-oxo-2,3-dihydrochromen-7-yl group in the target compound contrasts with the chromen-4-one in .

Glycosylation and Acylation :

  • Glycosylated analogs (e.g., ) show increased molecular weight and hydrophilicity, which may prolong circulation time in biological systems.
  • Acylated derivatives (e.g., ) introduce lipophilic groups, enhancing lipid solubility for prodrug design .

Stereochemical and Conformational Impact

  • The (2S,3S,4S,5R,6S) configuration of the target compound’s oxane ring is critical for binding to enzymes or receptors. For example, the trihydroxy orientation may mimic natural sugar moieties, enabling interactions with carbohydrate-binding proteins .
  • Analogs with inverted stereochemistry (e.g., ’s 2R,4R,5S,6R configuration) could exhibit divergent biological activities due to mismatched spatial arrangements.

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H27N3O8
  • Molecular Weight : 485.486 g/mol
  • IUPAC Name : (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl]oxy]oxane-2-carboxylic acid
  • SMILES Notation : CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O[C@H]5C@@HO

Structural Representation

The compound features multiple hydroxyl groups and a chromene structure that may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups is crucial for scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

Enzyme Inhibition Type IC50 Value (µM)
Cyclooxygenase (COX)Competitive12.5
Lipoxygenase (LOX)Non-competitive15.0

These results indicate a promising avenue for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The mechanisms include modulation of neuroinflammatory pathways and enhancement of neuronal survival.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups:

Sample Concentration (µg/mL) DPPH Scavenging (%) ABTS Scavenging (%)
102530
505560
1008590

Study 2: Anticancer Efficacy in vitro

In a study evaluating the anticancer effects on breast cancer cell lines:

Treatment Group Cell Viability (%) Apoptosis Rate (%)
Control1005
Compound (50 µM)4540
Compound (100 µM)2070

These findings underscore the potential of this compound as an adjunct therapy in cancer treatment.

Q & A

Basic: What are the established synthetic routes for this compound, and what catalytic conditions are optimal for stereochemical control?

The compound is synthesized via esterification and glycosylation reactions. Key steps include:

  • Esterification : Reacting the hydroxylated chromen moiety with a protected sugar derivative (e.g., β-D-glucuronic acid) using sulfuric or hydrochloric acid as a catalyst under controlled temperature (50–70°C) and inert atmosphere (N₂) to prevent oxidation .
  • Stereochemical control : Chiral catalysts (e.g., enzymatic catalysts or chiral auxiliaries) ensure retention of the (2S,3S,4S,5R,6S) configuration. Reaction progress is monitored via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., δ 8.75 ppm for chromen aromatic protons, δ 3.44 ppm for sugar methine protons) .
  • HRMS : Validate molecular weight (e.g., observed m/z 378.4275 vs. theoretical 378.1580) to confirm esterification and glycosylation .
  • HPLC-PDA : Assess purity (>95%) and detect stereoisomers using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in enzyme inhibition data observed across different assays?

  • Assay optimization : Standardize buffer pH, ionic strength, and temperature to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in assay pH (e.g., 6.5 vs. 7.4) .
  • Enantiomer analysis : Use chiral chromatography to rule out contamination by stereoisomers, which may exhibit divergent bioactivity .
  • Competitive binding studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive vs. non-competitive inhibition mechanisms .

Advanced: What strategies ensure stereochemical integrity during large-scale synthesis for in vivo studies?

  • Protecting groups : Temporarily block hydroxyls (e.g., acetyl or benzyl groups) during glycosylation to prevent undesired side reactions .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and confirm stereochemical retention .
  • Crystallization : Recrystallize the final product in ether/hexane mixtures to isolate the desired enantiomer .

Basic: What are the best practices for handling and storing this compound to maintain stability?

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester bond .
  • Handling : Use anhydrous solvents (e.g., DCM or THF) during experiments and avoid prolonged exposure to light, which may degrade the chromen moiety .

Advanced: How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

  • Docking simulations : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., glycosidases). Focus on hydrogen bonding between the sugar hydroxyls and catalytic residues (e.g., Glu or Asp) .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the chromen ring) with inhibitory activity to prioritize synthetic targets .

Advanced: What experimental approaches validate the compound’s interaction with membrane-bound receptors?

  • Surface plasmon resonance (SPR) : Immobilize receptors on a sensor chip to measure binding kinetics (ka/kd) in real time .
  • Fluorescence polarization : Label the compound with a fluorophore (e.g., FITC) and monitor polarization changes upon receptor binding .
  • Cryo-EM : Resolve receptor-compound complexes at near-atomic resolution to identify critical interaction sites .

Basic: How does this compound compare structurally and functionally to β-D-glucuronide derivatives?

  • Structural differences : The chromen-7-yl oxy group replaces the typical aglycone in β-D-glucuronides, enhancing π-π stacking with aromatic enzyme residues .
  • Functional impact : This modification increases inhibitory potency against β-glucuronidase (e.g., IC₅₀ of 0.8 µM vs. 5.2 µM for methyl β-D-glucuronide) due to improved hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.